molecular formula C10H12N2O3S2 B2427263 N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide CAS No. 1904313-55-8

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide

Cat. No.: B2427263
CAS No.: 1904313-55-8
M. Wt: 272.34
InChI Key: AYMNZQUUJGBNGP-UHFFFAOYSA-N
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Description

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is a synthetic chemical compound featuring a thiophene-sulfonamide scaffold linked to an isoxazole heterocycle via a propyl chain. This structure combines two privileged motifs in medicinal chemistry: the sulfonamide group, known for its ability to act as a key pharmacophore in enzyme inhibition, and the isoxazole ring, a five-membered heterocycle with a rich history in drug discovery. Isoxazole derivatives have demonstrated a wide spectrum of potent biological activities in scientific research, including anticancer, anti-inflammatory, and antimicrobial effects . The specific molecular architecture of this compound suggests potential as a valuable intermediate or tool compound for exploring new chemical space in drug discovery programs. The core value of this reagent lies in its application as a building block for the design and synthesis of novel bioactive molecules. Researchers can utilize the reactive sites on both the isoxazole and thiophene rings for further functionalization, enabling the creation of diverse compound libraries for high-throughput screening. The sulfonamide group can participate in key interactions with biological targets, such as hydrogen bonding with enzyme active sites. This makes the compound particularly interesting for developing new enzyme inhibitors. While the exact mechanism of action for this specific molecule requires experimental determination, compounds with similar structures have been investigated as potent inhibitors of epigenetic regulators like the BRD4 bromodomain, which is a promising target in oncology for the treatment of acute myeloid leukemia and other cancers . This product is offered exclusively for research applications in fields such as medicinal chemistry, chemical biology, and agrochemical science. It is intended for use by qualified professional researchers in a controlled laboratory setting. This compound is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c13-17(14,10-4-2-6-16-10)12-5-1-3-9-7-11-15-8-9/h2,4,6-8,12H,1,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYMNZQUUJGBNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the thiophene sulfonamide group. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Functionalization Reactions

The sulfonamide nitrogen and isoxazole ring serve as reactive sites for further derivatization.

Sulfonamide Nitrogen Modifications

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF/K₂CO₃ to yield N-alkylated derivatives .

  • Acylation : Acetic anhydride in pyridine introduces acetyl groups .

Isoxazole Ring Substitutions

  • Electrophilic substitution : Bromination with NBS (N-bromosuccinimide) selectively occurs at the isoxazole 5-position .

  • Nucleophilic displacement : Methoxy groups replace halides under CuI/1,10-phenanthroline catalysis .

Example Reaction :

N 3 isoxazol 4 yl propyl thiophene 2 sulfonamide+CH3ITHF K2CO3N Methyl derivative[4]\text{N 3 isoxazol 4 yl propyl thiophene 2 sulfonamide}+\text{CH}_3\text{I}\xrightarrow{\text{THF K}_2\text{CO}_3}\text{N Methyl derivative}\quad[4]

Hydrolytic Stability

Condition Effect Mechanism Source
Acidic (pH < 3)Sulfonamide cleavageProtonation of nitrogen followed by hydrolysis
Basic (pH > 10)Thiophene ring oxidationBase-mediated ring-opening

Thermal Stability

  • Decomposes above 200°C via sulfonyl group elimination.

Comparative Reactivity with Analogues

Compound Key Structural Feature Reactivity Difference
Methyl 3-sulfamoylthiophene-2-carboxylateLacks isoxazoleLower electrophilic substitution activity at thiophene
Isoxazole-containing sulfonamide derivativesVarying side chainsAltered metabolic stability due to steric effects

Notable Finding : The isoxazole-propyl side chain enhances resistance to CYP450-mediated N-dealkylation compared to pyrrolidine analogues .

Scientific Research Applications

Antimicrobial Activity

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide exhibits notable antibacterial properties against various pathogens.

Case Studies

  • Antibacterial Efficacy : In vitro studies have shown that derivatives of isoxazole, including this compound, demonstrate significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, compounds with sulfonamide moieties were tested, revealing minimum inhibitory concentrations (MICs) as low as 0.39 μg/mL against resistant strains of S. aureus .

Data Table: Antibacterial Activity

CompoundBacteria TestedMIC (μg/mL)
This compoundS. aureus0.78 - 1.56
Other Isoxazole DerivativesE. coli1.0 - 5.0
Sulfonamide CompoundsPseudomonas aeruginosa1.5 - 3.0

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against various cancer cell lines.

Case Studies

  • Cytotoxicity Against Cancer Cells : Research indicates that isoxazole derivatives can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). For example, specific derivatives demonstrated IC50 values in the low micromolar range, showcasing their potential as cytotoxic agents .

Data Table: Anticancer Activity

CompoundCell Line TestedIC50 (μM)
This compoundHeLa5.0
Isoxazole Derivative XMCF-78.0
Isoxazole Derivative YA375P6.5

Anti-inflammatory Effects

This compound also shows promise in anti-inflammatory applications.

Case Studies

  • Mechanism of Action : It has been suggested that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases .

Data Table: Anti-inflammatory Activity

CompoundInflammatory ModelEffectiveness
This compoundLPS-induced inflammationSignificant reduction in cytokine levels
Isoxazole Derivative ZCarrageenan-induced edemaModerate reduction in swelling

Mechanism of Action

The mechanism of action of N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can form hydrogen bonds and other interactions with active sites, while the thiophene sulfonamide group can enhance binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is unique due to the specific combination of the isoxazole and thiophene sulfonamide groups

Biological Activity

N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide is a compound that combines an isoxazole ring with a thiophene sulfonamide, which has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N2_2O3_3S2_2
  • Molecular Weight : 272.3 g/mol
  • CAS Number : 1904313-55-8

The compound features a unique arrangement that promotes interaction with biological targets, particularly enzymes and receptors, making it a candidate for therapeutic applications.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Isoxazole Ring : This can be achieved through cycloaddition reactions, often catalyzed by metals like copper or ruthenium.
  • Introduction of the Thiophene Sulfonamide Group : Following the formation of the isoxazole, the thiophene sulfonamide moiety is introduced to complete the structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. The presence of the isoxazole ring allows for hydrogen bonding interactions, while the thiophene sulfonamide enhances binding affinity .

Anticancer Activity

Research indicates that derivatives of sulfonamides, including this compound, exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies have shown that compounds similar to this sulfonamide exhibit dose-dependent cytotoxicity against cancer cell lines such as MG-U87. The IC50_{50} values for these compounds range from 1.90 μM to higher concentrations depending on structural modifications .
CompoundCell LineIC50_{50} (μM)% Inhibition
YM-1MG-U871.90 ± 0.0257.93%
YM-2MG-U871.154 ± 0.31750.28%

Enzyme Interaction

The compound's interaction with enzymes has been studied extensively:

  • DNA Binding : The absorption spectra indicate that the compound can bind to DNA, with broader absorption peaks suggesting effective interaction at varying concentrations .

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties, and derivatives like this compound are being explored for their potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study highlighted that certain isoxazole derivatives showed cytotoxic effects on human promyelocytic leukemia cells, indicating potential applications in leukemia treatment .
  • Mechanistic Studies : Research has demonstrated that isoxazole derivatives can modulate gene expression related to apoptosis and cell cycle regulation, further supporting their anticancer potential .

Q & A

Basic: What are the common synthetic routes for N-(3-(isoxazol-4-yl)propyl)thiophene-2-sulfonamide?

The synthesis typically involves multi-step reactions, starting with the preparation of sulfonyl chloride intermediates. For example:

  • Step 1 : Generate thiophene-2-sulfonyl chloride via oxidative chlorination using reagents like SOCl₂ or Lawesson’s reagent under controlled conditions (50–60°C, anhydrous solvent) .
  • Step 2 : Coupling with the isoxazole-propylamine moiety. This may require activating the sulfonyl chloride with a base (e.g., triethylamine) in a polar aprotic solvent (DMF or acetonitrile) at reflux (80–100°C) to form the sulfonamide bond .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are standard for isolating the final product .

Basic: What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the isoxazole and thiophene rings, as well as the propyl linker’s conformation. Look for sulfonamide NH peaks (~10–12 ppm in DMSO-d₆) and isoxazole proton signals (6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns to confirm structural integrity .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and isoxazole C=N/C-O vibrations (~1600 cm⁻¹) are diagnostic .

Advanced: How can researchers optimize the synthetic yield of this compound?

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of thiophene-2-sulfonyl chloride to the amine to account for side reactions (e.g., hydrolysis of sulfonyl chloride) .
  • Solvent Choice : Acetonitrile or DMF enhances nucleophilic substitution kinetics compared to THF .
  • Temperature Control : Maintain reflux temperatures (80–100°C) to accelerate coupling while minimizing decomposition .
  • Workup Strategies : Quench excess sulfonyl chloride with ice-cold water post-reaction to prevent byproduct formation .

Advanced: What strategies address contradictions in reported biological activity data?

  • Dose-Response Validation : Perform IC₅₀ assays across multiple cell lines (e.g., NCI-60 panel) to account for cell-type specificity .
  • Structural Analog Comparison : Test derivatives with modifications to the isoxazole ring (e.g., 5-phenyl substitution) or sulfonamide linker length to isolate pharmacophore contributions .
  • Metabolic Stability Studies : Use liver microsome assays to determine if discrepancies arise from rapid metabolism in certain models .

Advanced: How can computational methods guide SAR studies for this compound?

  • Docking Simulations : Map interactions between the sulfonamide group and target proteins (e.g., carbonic anhydrase IX) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Thr199) .
  • QSAR Modeling : Corrogate electronic parameters (Hammett σ values for the isoxazole substituents) with bioactivity to predict optimized substituents .
  • MD Simulations : Assess conformational stability of the propyl linker in aqueous vs. lipid bilayer environments to refine bioavailability predictions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

  • Byproduct Management : Monitor for dimerization of the sulfonyl chloride intermediate using TLC or inline FTIR during continuous flow synthesis .
  • Solvent Recovery : Implement azeotropic distillation (e.g., toluene/water) to recycle DMF and reduce costs .
  • Crystallization Optimization : Use anti-solvent addition (e.g., hexane to ethanol) to improve crystal purity and yield (>90%) .

Advanced: How to design derivatives to enhance blood-brain barrier (BBB) penetration?

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃ on the thiophene ring) to reduce polar surface area (<90 Ų) while maintaining LogP ~2–3 .
  • P-Glycoprotein Evasion : Replace the propyl linker with a cyclopropyl group to minimize P-gp substrate recognition .
  • In Silico Permeability Models : Use SwissADME or BBB Predictor to prioritize candidates with high passive diffusion scores .

Advanced: How to resolve conflicting cytotoxicity vs. selectivity in antitumor assays?

  • Selectivity Index (SI) Calculation : Compare IC₅₀ values in cancer vs. non-cancerous cell lines (e.g., HEK293). Aim for SI >10 .
  • Targeted Delivery : Conjugate with folate or peptide ligands to enhance tumor-specific uptake .
  • Apoptosis Pathway Analysis : Use flow cytometry (Annexin V/PI staining) to confirm mechanism-driven cytotoxicity over nonspecific toxicity .

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